molecular formula C6H11BrO2 B6232809 (2R)-2-bromo-4-methylpentanoic acid CAS No. 42990-28-3

(2R)-2-bromo-4-methylpentanoic acid

Cat. No. B6232809
CAS RN: 42990-28-3
M. Wt: 195.1
InChI Key:
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .

Scientific Research Applications

(2R)-2-bromo-4-methylpentanoic acid has been used in a variety of scientific research applications, such as in the synthesis of new drugs and drug delivery systems, as well as in the development of new catalysts and reagents. It has also been used in the study of enzyme-catalyzed reactions, and in the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of (2R)-2-bromo-4-methylpentanoic acid is not fully understood, but it is thought to have an effect on the catalytic activity of certain enzymes. It has been shown to inhibit the activity of certain enzymes, including those involved in fatty acid metabolism, and to stimulate the activity of others, such as those involved in the synthesis of polymers materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as those involved in fatty acid metabolism, and to stimulate the activity of others, such as those involved in the synthesis of polymers materials. It has been suggested that it may have a role in the regulation of gene expression, but this has not been conclusively demonstrated.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-bromo-4-methylpentanoic acid in laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its ability to act as a catalyst in a variety of reactions. However, it is important to note that it is not suitable for use in all laboratory experiments, as it is not very soluble in organic solvents and can be toxic if inhaled or ingested.

Future Directions

The future directions for research into (2R)-2-bromo-4-methylpentanoic acid include further investigation into its biochemical and physiological effects, as well as its potential role in the regulation of gene expression. Other areas of research include the development of new synthetic pathways for its synthesis, and the exploration of its potential applications in the fields of medicine and biotechnology. Additionally, further research is needed to understand the mechanism of action of the acid, and to develop methods for its use in industrial and laboratory applications.

Synthesis Methods

The synthesis of (2R)-2-bromo-4-methylpentanoic acid is typically achieved through the reaction of a bromoalkane and an aldehyde or ketone. The reaction is carried out in an aqueous medium, and the resulting product is a racemic mixture of the this compound and its enantiomer. The acid can also be synthesized from the reaction of an alkyl bromide and a carboxylic acid.

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-bromo-4-methylpentanoic acid involves the bromination of 4-methylpentanoic acid followed by resolution of the resulting racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "4-methylpentanoic acid", "bromine", "acetic acid", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Bromination of 4-methylpentanoic acid using bromine in acetic acid to obtain a racemic mixture of (2R,4S)-2-bromo-4-methylpentanoic acid and (2S,4R)-2-bromo-4-methylpentanoic acid.", "Step 2: Resolution of the racemic mixture using sodium acetate and hydrogen peroxide in water to obtain (2R)-2-bromo-4-methylpentanoic acid as a single enantiomer.", "Overall reaction: 4-methylpentanoic acid + Br2 -> (2R,4S)-2-bromo-4-methylpentanoic acid + (2S,4R)-2-bromo-4-methylpentanoic acid -> (2R)-2-bromo-4-methylpentanoic acid" ] }

CAS RN

42990-28-3

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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